molecular formula C13H16N2O2 B2913773 Tert-butyl 2-amino-1H-indole-3-carboxylate CAS No. 1429329-46-3

Tert-butyl 2-amino-1H-indole-3-carboxylate

Cat. No.: B2913773
CAS No.: 1429329-46-3
M. Wt: 232.283
InChI Key: HGDXNZSIJGGDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The tert-butyl group is then introduced through alkylation reactions using tert-butyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-amino-1H-indole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-cyano-1H-indole-1-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Uniqueness

Tert-butyl 2-amino-1H-indole-3-carboxylate is unique due to its specific functional groups and their arrangement on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl 2-amino-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)10-8-6-4-5-7-9(8)15-11(10)14/h4-7,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDXNZSIJGGDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(NC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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